Journal Name:Indian Journal of Chemistry, Section A
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IF:0
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Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2014-11-07 , DOI: 10.1039/C4SC02742F
Ideally Cs-/C2v-symmetric chromophores, constituted by two electro-active groups conjugated through the carbo-mer of the cyclohexa-1,3-diene core, are selectively prepared by the SnCl2-mediated reduction of tailored hexaoxy-[6]pericyclynes: in the latter substrates, one of the 1,4-dioxybut-2-yne edges is “chemically locked” by two CF3 substituents preventing complete reduction to the corresponding aromatic carbo-benzenic core, which is expected to be more “π-insulating” between the electro-active ends. The bis-trifluoromethylated carbo-cyclohexadiene products are also shown to be significantly stabilized with respect to their bis-phenylated analogues. Their structural (crystal X-ray diffraction analyses), spectroscopical (NMR and UV-vis spectra), physio-optical (dichromism in solution) and electrochemical (cyclic voltammograms) properties are compared on the basis of the electron-donating/electron-withdrawing nature of the substituents. These properties are also compared with those of their aromatic carbo-benzene and flexible carbo-n-butadiene counterparts.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2014-04-23 , DOI: 10.1039/C4SC00543K
Assembling epoxy, one of the most common and widely used thermosets, by welding with remote control is extremely difficult and has not been realized so far, as epoxy cannot melt or be dissolved. Here we present a very simple but highly efficient solution by exploring the photothermal effect of carbon nanotubes (CNTs) to manipulate the transesterification reaction in vitrimers. The carbon nanotube dispersed vitrimer epoxy presented here can be welded by light within seconds or minutes. Moreover, various CNT–vitrimer epoxy materials with different chemical compositions and physical properties can be joined together. Furthermore, transmission welding can be used to weld CNT–vitrimers with other kinds of epoxy or thermoplastic polymers, which is not applicable to welding by direct heating and impossible to realize using the currently available photoweldable covalently cross-linked polymer networks. Additionally, these networks can be efficiently healed by light without the involvement of any glue or sealing agents.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2019-01-03 , DOI: 10.1039/C8SC04199G
Interference features in the transmission spectra can dominate charge transport in metal–molecule–metal junctions when they occur close to the contact Fermi energy (EF). Here, we show that by forming a charge-transfer complex with tetracyanoethylene (TCNE) we can introduce new constructive interference features in the transmission profile of electron-rich, thiophene-based molecular wires that almost coincide with EF. Complexation can result in a large enhancement of junction conductance, with very efficient charge transport even at relatively large molecular lengths. For instance, we report a conductance of 10−3G0 (∼78 nS) for the ∼2 nm long α-quaterthiophene:TCNE complex, almost two orders of magnitude higher than the conductance of the bare molecular wire. As the conductance of the complexes is remarkably independent of features such as the molecular backbone and the nature of the contacts to the electrodes, our results strongly suggest that the interference features are consistently pinned near to the Fermi energy of the metallic leads. Theoretical studies indicate that the semi-occupied nature of the charge-transfer orbital is not only important in giving rise to the latter effect, but also could result in spin-dependent transport for the charge-transfer complexes. These results therefore present a simple yet effective way to increase charge transport efficiency in long and poorly conductive molecular wires, with important repercussions in single-entity thermoelectronics and spintronics.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2018-08-14 , DOI: 10.1039/C8SC02371A
Chemo-enzymatic cascades of enzymes with transition metal catalysts can offer efficient synthetic strategies, but their development is challenging due to the incompatibility between proteins and transition metal complexes. Rhodium catalysts can be combined with alcohol dehydrogenases to regenerate nicotinamide cofactors using formate as the hydride donor. However, their use is limited, due to binding of the metals to residues on the enzyme surface, leading to mutual enzyme and catalyst inactivation. In this work, we replaced the zinc from Thermoanaerobacter brockii alcohol dehydrogenase (TbADH) with Rh(III) catalysts possessing nitrogen donor ligands, by covalent conjugation to the active site cysteine, to create artificial metalloenzymes for NADP+ reduction. TbADH was used as protein scaffold for both alcohol synthesis and the recycling of the cofactor, by combination of the chemically modified species with the non-modified recombinant enzyme. Stability studies revealed that the incorporation of the catalysts into the TbADH pocket provided a shielding environment for the metal catalyst, resulting in increased stability of both the recycling catalyst and the ADH. The reduction of a representative ketone using this novel alcohol dehydrogenase–artificial formate dehydrogenase cascade yielded better conversions than in the presence of free metal catalyst.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2021-01-07 , DOI: 10.1039/D0SC03666H
Progressive solute-rich polymer phase transitions provide pathways for achieving ordered supramolecular assemblies. Intrinsically disordered protein domains specifically regulate information in biological networks via conformational ordering. Here we consider a molecular tagging strategy to control ordering transitions in polymeric materials and provide a proof-of-principle minimal peptide phase network captured with a dynamic chemical network.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2014-04-04 , DOI: 10.1039/C4SC00006D
The mechanism of activation of C–F bonds in fluoroarenes using a well-defined niobium(III) imido complex has been investigated. The Nb(III) arene species [BDI]Nb(NtBu)(η6-C6H6), 1, (BDI = β-diketimate), reacts stoichiometrically with fluoroarenes to yield niobium(V) aryl fluorides. Spectroscopic analysis supported by DFT calculations revealed the critical involvement of a Nb(III) fluoroarene-bound species. In contrast to previous reports of related reactivity, we found that perfluorinated arenes (i.e. those normally assumed to bear more ‘activated’ C–F bonds) are, in the present system, much less reactive towards C–F bond cleavage than mono- or difluoro-substituted arenes. In addition to demonstrating stoichiometric hydrodefluorination reactions, we also describe an efficient and mild hydrodefluorination of mono- and di-fluoroarenes that is catalytic in niobium.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2012-11-20 , DOI: 10.1039/C2SC90050E
2012 has been another very successful year for Chemical Science. Increasing submissions, new Associate Editors and an impressive first partial impact factor are just a few of the highlights discussed in the latest Editorial.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2014-01-31 , DOI: 10.1039/C3SC53314J
Two types of BINOL-related chiral aldehydes were used as organocatalysts for the direct α-functionalization of N-unprotected amino esters. The first chiral aldehyde catalysed α-alkylation of 2-aminomalonates with 3-indolylmethanols via imine activation was reported. Various tryptophan derivatives were produced in good yields and with high enantioselectivities. A reasonable mechanism was proposed and the core intermediates were identified by high resolution mass spectroscopy (HRMS).
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2017-07-24 , DOI: 10.1039/C7SC02809A
An enantioselective hydroxylative dearomatization of 2-naphthols with oxaziridines has been accomplished using a N,N′-dioxide–scandium(III) complex catalyst. Various substituted ortho-quinols could be obtained in high yields (up to 99%) and enantioselectivities (up to 95 : 5 er). This methodology could be applied in the synthesis of bioactive lacinilenes in a gram-scale reaction. Based on the experimental investigations and previous work, a possible catalytic model was proposed.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2017-05-04 , DOI: 10.1039/C7SC01379E
A carbon dioxide and nitrous oxide solid solution has been captured in a diamond anvil cell following the thermal decomposition of 1,3,5-trinitroperhydro-1,3,5-triazine (RDX) at high temperatures and pressures. This is the first time a carbon dioxide binary solid has been observed at high pressure. This observation has stimulated low temperature crystallographic studies of this binary system using recently developed gas absorption apparatus and computational modelling.
Supplementary Information
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